molecular formula C17H14F2N4O B2414066 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034322-07-9

2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

Cat. No. B2414066
CAS RN: 2034322-07-9
M. Wt: 328.323
InChI Key: UKLWHPJXLZLJDE-UHFFFAOYSA-N
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Description

The compound “2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide” is an organic compound . It is offered by Benchchem for CAS No. 2034322-07-9.


Molecular Structure Analysis

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Mechanism of Action

Target of Action

The primary targets of 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide are the Janus kinase (JAK) family of proteins , specifically TYK2, JAK1, JAK2, and JAK3 . These proteins play a crucial role in the signaling pathways of a variety of cytokines and growth factors, which are essential for cell growth, differentiation, and immune function .

Mode of Action

This compound acts as a potent inhibitor of the JAK family proteins . It binds to these proteins and inhibits their activity, thereby disrupting the signaling pathways they are involved in . The inhibition constants (Ki) for TYK2, JAK1, JAK2, and JAK3 are 4.8, 0.7, 0.7, and 0.4 nM respectively .

Biochemical Pathways

By inhibiting the JAK family proteins, this compound affects several biochemical pathways. For instance, it demonstrates reasonable potency in blocking the IL-12 pathway (IL-12 pSTAT4 EC50 =380 nM) while displaying less activity in the EPO (JAK2) pathway (EPO pSTAT5 EC50 =1700 nM) and IL-6 (JAK1) pathway (IL-6 pSTAT3 EC50 =2000 nM) .

Pharmacokinetics

It is known to beorally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

The inhibition of JAK family proteins by this compound leads to a disruption in the signaling pathways they are involved in. This can result in a variety of molecular and cellular effects, depending on the specific pathway and cell type involved. For example, blocking the IL-12 pathway can modulate immune responses .

properties

IUPAC Name

2,6-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-14-2-1-3-15(19)16(14)17(24)21-8-9-23-11-13(10-22-23)12-4-6-20-7-5-12/h1-7,10-11H,8-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLWHPJXLZLJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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